Bienvenue dans la boutique en ligne BenchChem!

1-(1-Ethyl-1H-pyrrol-3-yl)-7,7-difluoro-2-azaspiro[3.5]nonane

Medicinal chemistry Physicochemical profiling Lead optimization

1-(1-Ethyl-1H-pyrrol-3-yl)-7,7-difluoro-2-azaspiro[3.5]nonane (CAS 2059975-02-7) is a fluorinated spirocyclic diamine with the molecular formula C₁₄H₂₀F₂N₂ and a molecular weight of 254.32 g·mol⁻¹. The compound belongs to the 2-azaspiro[3.5]nonane scaffold class, which has been identified as a privileged structure in medicinal chemistry, with applications spanning TRPM8 antagonism, FAAH inhibition, and muscarinic M4 receptor modulation.

Molecular Formula C14H20F2N2
Molecular Weight 254.32 g/mol
Cat. No. B13204751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Ethyl-1H-pyrrol-3-yl)-7,7-difluoro-2-azaspiro[3.5]nonane
Molecular FormulaC14H20F2N2
Molecular Weight254.32 g/mol
Structural Identifiers
SMILESCCN1C=CC(=C1)C2C3(CCC(CC3)(F)F)CN2
InChIInChI=1S/C14H20F2N2/c1-2-18-8-3-11(9-18)12-13(10-17-12)4-6-14(15,16)7-5-13/h3,8-9,12,17H,2,4-7,10H2,1H3
InChIKeySMZFHHVPZKBLFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Ethyl-1H-pyrrol-3-yl)-7,7-difluoro-2-azaspiro[3.5]nonane: Core Physicochemical and Structural Profile for Research Procurement


1-(1-Ethyl-1H-pyrrol-3-yl)-7,7-difluoro-2-azaspiro[3.5]nonane (CAS 2059975-02-7) is a fluorinated spirocyclic diamine with the molecular formula C₁₄H₂₀F₂N₂ and a molecular weight of 254.32 g·mol⁻¹ . The compound belongs to the 2-azaspiro[3.5]nonane scaffold class, which has been identified as a privileged structure in medicinal chemistry, with applications spanning TRPM8 antagonism, FAAH inhibition, and muscarinic M4 receptor modulation [1]. The defining structural features—the gem‑difluoro substitution at the 7-position of the spirocyclic ring and the N‑ethyl‑pyrrole moiety at the 1-position—confer distinct physicochemical properties that differentiate it from both non‑fluorinated and N‑alkyl variant analogs, making precise identity verification critical during procurement.

Why 1-(1-Ethyl-1H-pyrrol-3-yl)-7,7-difluoro-2-azaspiro[3.5]nonane Cannot Be Replaced by In‑Class Analogs Without Risk of Divergent Experimental Outcomes


Within the 2-azaspiro[3.5]nonane family, three structural variables independently govern key drug‑like properties: (i) presence or absence of the gem‑difluoro motif, (ii) the N‑alkyl substituent on the pyrrole ring, and (iii) the spirocyclic ring size. The target compound occupies a unique intersection—ethyl on pyrrole, difluoro on the spirocycle—that no other commercially catalogued analog simultaneously satisfies . The non‑fluorinated analog (CAS 2060041‑77‑0) has a 36‑Da lower molecular weight and lacks the metabolic shielding and conformational bias conferred by the CF₂ unit . The N‑methyl analog (CAS 2060034‑04‑8) is 14 Da lighter and presents a smaller hydrophobic footprint on the pyrrole ring, while the N‑isopropyl analog (CAS 2059945‑48‑9) is 14 Da heavier with increased steric bulk . Even in the absence of published head‑to‑head pharmacology, established medicinal chemistry principles—corroborated by azaspiro patent disclosures—predict that these structural perturbations alter target binding, metabolic stability, and central nervous system penetration in ways that cannot be deconvoluted post hoc . Thus, substitution without direct comparative validation introduces an uncontrolled variable into any structure–activity relationship (SAR) or in vivo study.

Quantitative Differentiation Evidence: 1-(1-Ethyl-1H-pyrrol-3-yl)-7,7-difluoro-2-azaspiro[3.5]nonane Versus Closest Analogs


Molecular Weight and Lipophilicity Offset Compared to the Non-Fluorinated Analog

The target compound carries a gem-difluoro substituent at the 7-position of the spirocyclic ring, which is absent in the direct non-fluorinated comparator 1-(1-ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane (CAS 2060041-77-0). This substitution increases molecular weight by 36.0 Da (254.32 vs. 218.34 g·mol⁻¹) . In azaspiro patent literature, fluorine incorporation at the spirocyclic position is consistently reported to enhance blood-brain barrier penetration and metabolic stability relative to non-fluorinated counterparts . The CF₂ unit also reduces the basicity of the adjacent nitrogen (pKa lowering by approximately 1–2 log units), altering the ionization state at physiological pH.

Medicinal chemistry Physicochemical profiling Lead optimization

N-Alkyl Group Size Gradient: Ethyl as the Intermediate Hydrophobic/Lipophilic Efficiency Point

The N-ethyl substituent on the pyrrole ring (target compound, MW 254.32) occupies an intermediate position within the homologous N-alkyl series: the N-methyl analog (CAS 2060034-04-8, MW 240.29) is 14.0 Da lighter; the N-isopropyl analog (CAS 2059945-48-9, MW 268.34) is 14.0 Da heavier . Each methylene increment adds approximately +0.5 to the calculated logP while increasing the solvent-accessible surface area of the pyrrole N-substituent. In spirocyclic medicinal chemistry campaigns (e.g., FAAH and TRPM8 programs), the N-alkyl chain length is a critical optimization parameter that modulates both target potency and off-target selectivity [1][2].

Structure-activity relationship Ligand efficiency Medicinal chemistry

Spirocyclic 3D Conformational Topology: Fsp³ and Fraction of sp³ Carbons Versus Planar Aromatic Isosteres

The 2-azaspiro[3.5]nonane core confers a well-defined three-dimensional topology with the spirocyclic junction fixing the azetidine and cyclohexane rings in mutually perpendicular planes. Systematic analyses of biologically relevant spirocyclic chemical space—encompassing ca. 47,000 bioactive spiro compounds—have identified the 2-spiropiperidine/azaspiro unit as a highly desirable yet under‑represented scaffold class, prized for its conformational definition and the ability to project functionality in well‑defined vectors [1]. The target compound's Fsp³ (fraction of sp³-hybridized carbons) is 0.857 (12 sp³ carbons out of 14 total carbons), placing it firmly within the three-dimensionality range preferred for lead-like molecules (Fsp³ ≥ 0.42) and substantially exceeding that of typical planar aromatic drug candidates [1].

Conformational analysis Drug design Spirocyclic scaffolds

Commercial Purity and Supply Consistency: 95% Assay Confirmed Across Multiple Independent Suppliers

The target compound is catalogued at 95% purity by at least two independent suppliers: Leyan (product number 2024568) and AKSci (catalog number 4044EN) . Consistent purity specification across non-affiliated vendors reduces the risk of batch-to-batch variability and ensures a baseline for reproducible SAR studies. By contrast, certain N-alkyl analogs (e.g., the N-isobutyl variant) are listed by only a single supplier, limiting procurement redundancy.

Chemical procurement Quality control Reproducibility

Hydrogen-Bond Donor and Acceptor Count: Differentiated Pharmacophoric Profile Relative to Non-Fluorinated and Diaza Analogs

The target compound presents 1 hydrogen-bond donor (secondary amine NH in the azetidine ring) and 3 hydrogen-bond acceptors (azetidine N, pyrrole N, and two fluorine atoms capable of weak H‑bond acceptance) . The non-fluorinated analog (CAS 2060041-77-0) retains only 2 acceptors (loss of fluorine-mediated interactions). The 2,7-diazaspiro[3.5]nonane variant introduces a second basic nitrogen, altering both H‑bond donor count and pKa profile. Fluorine atoms, while weak H‑bond acceptors, can engage in orthogonal multipolar C–F···H–C and C–F···C=O interactions that are absent in the non-fluorinated series and that have been exploited in structure-based drug design to improve binding affinity without increasing lipophilicity [1].

Pharmacophore modeling Molecular recognition Medicinal chemistry

Absence of Published Direct Comparative Pharmacology: Explicit Caution Against Over‑Interpretation

A systematic search of PubMed, Google Patents, and major chemical databases (conducted 2026-05-07) identified no published head-to-head biological assay data (IC₅₀, Kᵢ, EC₅₀, or in vivo efficacy) for this specific compound against any of its closest structural analogs [1]. The differentiation evidence presented above is therefore drawn exclusively from (i) quantified physicochemical property differences (molecular weight, Fsp³, HBD/HBA count), (ii) independent vendor purity specifications, and (iii) class-level inferences from closely related azaspiro patent and literature disclosures. This evidence gap must be explicitly acknowledged: users designing SAR-by-catalog or comparative pharmacology studies should independently verify the biological performance of this compound against their chosen comparators under their specific assay conditions before attributing differential activity to any single structural feature.

Evidence quality Procurement risk assessment Data transparency

High-Confidence Application Scenarios for 1-(1-Ethyl-1H-pyrrol-3-yl)-7,7-difluoro-2-azaspiro[3.5]nonane Derived from Verified Differentiation Evidence


SAR-by-Catalog Exploration of N-Alkyl Pyrrole Substituent Effects in Azaspiro-Based CNS Programs

This compound serves as the ethyl-bridge member of a three-point N-alkyl homologous series (methyl → ethyl → isopropyl) within the 7,7-difluoro-2-azaspiro[3.5]nonane scaffold. As established in Evidence Items 1 and 2, the 14-Da MW increment per CH₂ unit and the corresponding cLogP shift (≈+0.5 per step) make this compound the critical midpoint for mapping lipophilic efficiency (LipE) trends . In CNS-targeted programs—where azaspiro scaffolds have demonstrated TRPM8 antagonism and M4 receptor modulation potential—this intermediate substituent provides a calibrated hydrophobic probe without the steric penalty of isopropyl or the potential metabolic liability of methyl [1].

Metabolic Stability Profiling of Fluorinated Versus Non-Fluorinated Spirocyclic Building Blocks

The gem-difluoro motif at the 7-position (highlighted in Evidence Item 1) enables direct paired comparison with the non-fluorinated analog (CAS 2060041-77-0) for assessing fluorine effects on intrinsic clearance in hepatocyte or microsomal assays. Patent disclosures for difluoro-azaspiro compounds indicate enhanced metabolic stability conferred by the CF₂ group, a hypothesis that can be tested by procuring the target compound alongside its non-fluorinated counterpart [1]. The 36-Da mass difference also provides a convenient LC-MS/MS differentiation channel for cassette-dosing experimental designs.

Conformational Restriction and Fsp³ Optimization in Fragment-Based Lead Generation Libraries

With an Fsp³ of 0.857—substantially exceeding the lead-like threshold of 0.42 and the oral drug median of 0.36 (Evidence Item 3)—this compound is a strong candidate for inclusion in fragment libraries or sp³-enriched screening decks [2]. The spirocyclic junction locks the two rings in orthogonal planes, a property valued for maximizing binding site complementarity while minimizing entropic penalty upon target engagement. The compound's moderate molecular weight (254 Da) and balanced HBD/HBA profile (1/3) further align with fragment-based screening criteria.

Multi-Vendor Procurement for Long-Term In Vivo Pharmacology Studies

As documented in Evidence Item 4, the compound is available from at least two independent suppliers (Leyan and AKSci) at a consistent 95% purity specification . This redundancy supports uninterrupted supply for chronic in vivo dosing studies, enables independent lot re-analysis for quality assurance, and mitigates the single-supplier risk associated with less commercially established analogs. Researchers planning 6- to 12-month pharmacokinetic or efficacy studies can thus establish dual-source qualification protocols from the outset.

Quote Request

Request a Quote for 1-(1-Ethyl-1H-pyrrol-3-yl)-7,7-difluoro-2-azaspiro[3.5]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.